molecular formula C6H12O2S B1274134 ethyl 2-(methylsulfanyl)propanoate CAS No. 40800-76-8

ethyl 2-(methylsulfanyl)propanoate

Cat. No.: B1274134
CAS No.: 40800-76-8
M. Wt: 148.23 g/mol
InChI Key: OXAOBBCFHBVRBD-UHFFFAOYSA-N
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Description

ethyl 2-(methylsulfanyl)propanoate: is an organic compound with the molecular formula C7H14O2S. It is an ester derived from propionic acid and is characterized by a fruity, sulfurous odor. This compound is used in various applications, including as a flavoring agent and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 2-(methylsulfanyl)propanoate can be synthesized through the esterification of 2-(methylthio)propionic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of ethyl 2-(methylthio)propionate may involve the use of continuous flow reactors to optimize yield and efficiency. The process generally includes the esterification reaction followed by purification steps such as distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(methylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioether groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and thioethers.

Scientific Research Applications

ethyl 2-(methylsulfanyl)propanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme activity and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications and interactions with biological systems.

    Industry: It is employed in the flavor and fragrance industry due to its distinctive odor profile.

Mechanism of Action

The mechanism by which ethyl 2-(methylthio)propionate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The sulfur atom in the thioether group can participate in redox reactions, contributing to its reactivity.

Comparison with Similar Compounds

  • Ethyl 3-(methylthio)propionate
  • Methyl 3-(methylthio)propionate
  • Ethyl propionate

Comparison: ethyl 2-(methylsulfanyl)propanoate is unique due to the position of the thioether group, which influences its chemical reactivity and odor profile. Compared to ethyl 3-(methylthio)propionate, the difference in the position of the thioether group can lead to variations in their chemical behavior and applications. Methyl 3-(methylthio)propionate, on the other hand, has a different ester group, affecting its physical and chemical properties.

Biological Activity

Ethyl 2-(methylsulfanyl)propanoate, a compound with the molecular formula C6H12O2S, is an ester that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a methylsulfanyl group, which is known to influence its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation and substitution, which can modify its biological activity.

PropertyValue
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Boiling Point174 °C
SolubilitySoluble in organic solvents
Functional GroupsEster, Thioether

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacology and biochemistry. The methylsulfanyl group contributes to its potential antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds containing sulfur groups can exhibit significant antioxidant activity. This compound has been studied for its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.

Antimicrobial Properties

Studies have shown that similar thioether compounds possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

The biological activity of this compound is thought to be mediated through its interaction with cellular targets. The compound's ability to participate in redox reactions due to the methylsulfanyl group allows it to modulate cellular signaling pathways involved in inflammation and cell survival.

Case Studies

  • Antioxidant Efficacy : A study conducted on various thioether compounds, including this compound, demonstrated a notable reduction in oxidative stress markers in vitro. The compound showed a dose-dependent increase in antioxidant enzyme activity, suggesting its potential as a therapeutic agent against oxidative damage .
  • Antimicrobial Activity : In a clinical evaluation of essential oils containing this compound, researchers found significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential application in food preservation and as a natural preservative .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives to enhance its biological activity. These derivatives have shown improved efficacy in both antioxidant and antimicrobial assays.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicityPotential selective cytotoxic effects

Properties

IUPAC Name

ethyl 2-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-4-8-6(7)5(2)9-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAOBBCFHBVRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961220
Record name Ethyl 2-(methylsulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40800-76-8
Record name Ethyl 2-(methylthio)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40800-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methylthio)propionate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(methylsulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(methylthio)propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using Ethyl 2-(methylthio)propionate in the context of the chiral oxazaborolidinone-promoted aldol reaction?

A1: Ethyl 2-(methylthio)propionate serves as a valuable precursor for generating a silyl ketene acetal, a key reactive intermediate, in the chiral oxazaborolidinone-promoted aldol reaction [, ]. This approach allows for the highly enantioselective synthesis of both syn- and anti- propionate aldols without inherent diastereoselectivity in the reaction itself [, ]. This lack of diastereoselectivity offers flexibility in synthesizing either diastereomer by simply altering the reaction conditions.

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